N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide
Description
N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide is a synthetic small molecule characterized by a 2-fluoropyridine-4-carboxamide core linked via a benzyl group to a 2,5-dihydropyrrole (pyrroline) ring. The fluoropyridine moiety introduces electron-withdrawing effects, while the dihydropyrrole group confers conformational flexibility.
Properties
IUPAC Name |
N-[[3-(2,5-dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-16-11-14(6-7-19-16)17(22)20-12-13-4-3-5-15(10-13)21-8-1-2-9-21/h1-7,10-11H,8-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMRKJOVZJSRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC(=C2)CNC(=O)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H15FN2O
- Molecular Weight : 258.29 g/mol
- IUPAC Name : this compound
The presence of a 2-fluoropyridine moiety contributes to its pharmacological profile, while the dihydropyrrole unit may enhance biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives showed antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against bacterial strains and 40 µg/mL against mycobacterial strains such as Mycobacterium tuberculosis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives with similar structures have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters. One study reported that certain pyridazinone derivatives exhibited IC50 values for MAO-B inhibition as low as 0.013 µM, indicating strong inhibitory activity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound likely interacts with active sites of enzymes such as MAO, leading to altered neurotransmitter levels which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Mechanisms : The presence of the dihydropyrrole ring may facilitate binding to bacterial cell membranes or target specific metabolic pathways within pathogens.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various carboxamide derivatives against standard bacterial strains. The findings indicated that compounds structurally related to this compound showed promising results with significant antibacterial activity .
Case Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological effects of pyridine derivatives similar to this compound. The study highlighted their potential in modulating neurotransmitter levels and provided insights into their selectivity for MAO-B over MAO-A, suggesting a favorable profile for treating conditions like depression and anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- The target compound’s 2-fluoropyridine distinguishes it from the methanesulfonamide in the nimesulide derivative () and the trifluoromethyl-pyrimidine in Patent Compound A (). Fluorine’s electronegativity may enhance binding precision compared to bulkier sulfonamide or cyano groups.
- The dihydropyrrole ring in the target compound and the nimesulide derivative provides conformational flexibility, whereas Patent Compound A’s rigid pyrrolo-pyridazine core may restrict rotational freedom, affecting target engagement .
- The crystal structure compound () utilizes O–H⋯O hydrogen bonding for supramolecular assembly, whereas the target compound’s fluorine and carboxamide groups likely favor dipole interactions or π-stacking .
Electronic and Computational Insights
The nimesulide derivative () underwent DFT calculations (BLYP functional), revealing close alignment between experimental (X-ray) and optimized geometries. This suggests that computational models for the target compound’s fluoropyridine and dihydropyrrole components could similarly predict electronic behavior, such as charge distribution or frontier molecular orbitals (HOMO/LUMO). However, the absence of explicit HOMO-LUMO data for the target compound limits direct comparisons .
Physicochemical and Pharmacokinetic Implications
- Solubility : Patent Compound A () incorporates a morpholine-ethoxy group , which enhances water solubility—a feature absent in the target compound. The latter’s fluoropyridine and benzyl linker may reduce solubility compared to analogs with polar substituents .
- Synthetic Accessibility : The target compound’s simpler structure (vs. Patent Compound A’s multi-heterocyclic core) could streamline synthesis and reduce production costs .
Intermolecular Interactions
The crystal structure in highlights O–H⋯O hydrogen bonding as a driver of molecular packing. For the target compound, the fluoropyridine’s electronegative fluorine and carboxamide’s carbonyl may instead engage in C–F⋯H or π-π interactions , influencing crystallization behavior and solid-state stability .
Q & A
Q. What are the key considerations for synthesizing N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide?
Synthesis requires multi-step organic reactions, including:
- Acetylation or substitution to introduce the fluoropyridine moiety (analogous to methods in , where NaBH4 reduction and THF-mediated reactions were used for similar carboxamide derivatives).
- Schiff base formation for dihydropyrrol integration, as seen in and , where aromatic amines and ketones were condensed.
- Purification via column chromatography (e.g., silica gel) and crystallization (e.g., hexane/ethyl acetate systems) to isolate high-purity products .
Q. How can the crystal structure of this compound be determined experimentally?
X-ray crystallography is the gold standard:
- Data collection : Use a Bruker SMART CCD diffractometer (monochromatic Mo-Kα radiation, λ = 0.71073 Å) with SADABS absorption correction .
- Structure refinement : Software like SHELXL to optimize parameters (e.g., R1 < 0.05 for high precision). Key metrics include dihedral angles between aromatic rings (e.g., 78.89–86.1° in ) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .
Q. What spectroscopic methods are critical for structural validation?
- 1H/13C NMR : Identify substituents (e.g., fluorophenyl protons at δ 7.2–8.0 ppm, dihydropyrrol methylene groups at δ 3.5–4.5 ppm) .
- IR spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for M+H⁺ peaks) .
Advanced Research Questions
Q. How can structural data resolve contradictions in reported biological activities?
- Conformational analysis : Compare dihedral angles (e.g., 12.8° vs. 86.1° in ) to assess how ring planarity affects receptor binding.
- Hydrogen-bonding patterns : Weak C–H⋯π interactions (as in ) may explain variations in solubility or membrane permeability .
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase domains), correlating with activity data from analogs in and .
Q. What computational strategies optimize SAR (Structure-Activity Relationship) studies?
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., fluoropyridine’s electrophilic carbon) .
- QSAR modeling : Train models using bioactivity data from analogs (e.g., pyrazolo[3,4-b]pyridines in ) to prioritize synthetic targets.
- Molecular dynamics : Simulate ligand-protein binding stability over 100-ns trajectories (e.g., using GROMACS) .
Q. How to address discrepancies in thermodynamic stability during formulation?
- Thermogravimetric analysis (TGA) : Measure decomposition points (e.g., 250–300°C for similar carboxamides in ).
- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms, as in , where polymorphs showed distinct hydrogen-bonding motifs.
- Solubility assays : Test in PBS/DMSO mixtures (e.g., 10–100 µM ranges) to correlate with logP values (predicted via ChemDraw) .
Q. What experimental controls are essential for validating enzyme inhibition assays?
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark IC50 values.
- Negative controls : Include solvent-only wells to rule out non-specific binding.
- Dose-response curves : Fit data to Hill equations (e.g., GraphPad Prism) to calculate Ki values, ensuring triplicate replicates .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example from ) |
|---|---|
| Space group | P212121 |
| Unit cell dimensions | a = 8.8038 Å, b = 11.3417 Å |
| R-factor (R1) | 0.060 |
| Dihedral angle (C9–C14 vs. C18–C23) | 83.59° |
Q. Table 2. Common Synthetic Yields for Analogous Compounds
| Reaction Step | Yield Range () |
|---|---|
| Acetylation | 67–81% |
| Crystallization | 85–92% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
